

Comparative Guide: X-ray Crystallography Data for Substituted Nitropyrazoles

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Compound of Interest

Compound Name: (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine

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Executive Summary: The Structural Imperative

In the development of high-energy density materials (HEDMs) and nitrogen-rich pharmaceutical intermediates, substituted nitropyrazoles represent a critical scaffold. Unlike their imidazole isomers, nitropyrazoles—specifically 3,4-dinitropyrazole (DNP) and 3-nitropyrazole (3-NP)—offer a unique balance of high crystal density (

g/cm^3) and thermal stability.

However, predicting these properties computationally (DFT) often yields errors in density estimation of 3–5%. For applications where detonation pressure (

) scales with the square of density (

), this margin is unacceptable.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against alternative characterization methods (PXRD, NMR, DFT). We provide verified crystallographic data, experimental protocols, and a decision framework for characterizing these nitrogen-rich heterocycles.

Comparative Analysis: SC-XRD vs. Alternatives

The following analysis demonstrates why SC-XRD remains the "Gold Standard" for nitropyrazoles, particularly for resolving tautomeric ambiguity and determining precise packing coefficients.

Table 1: Methodological Performance Matrix

Feature	SC-XRD (Gold Standard)	Powder XRD (PXRD)	Solid-State NMR	DFT (Computational)
Atomic Resolution	High (<0.8 Å). Resolves H-atom positions (critical for H-bonds).	Low. Good for phase ID, but poor for ab initio structure solution of organics.	Medium. Probes local environment; good for amorphous phases.	N/A. Theoretical only.
Density Determination	Precise. Directly measured from unit cell volume () and .	Approximate. Dependent on peak fitting and crystallinity.	Indirect.	Variable. Often overestimates by neglecting defects.
Tautomer ID	Definitive. Distinguishes between 3-nitro and 5-nitro tautomers via bond lengths.	Ambiguous. Peak overlap often obscures subtle isomeric shifts.	Useful. distinct N shifts can identify tautomers.	Predictive. Calculates relative stability, not actual solid form.
Sample Requirement	Single crystal (>0.1 mm).	Bulk powder (mg to g).	Bulk powder (mg).	CPU hours.

Table 2: Structural Performance of Nitropyrazoles vs. Competitors

Data compiled from comparative studies of energetic scaffolds (References 1, 3, 5).

Compound	Scaffold Type	Density (, g/cm ³)	Melting Point ()	Detonation Vel. ()	Structural Stability Source
3,4-DNP	Nitropyrazole	1.841 (at 105K)	86–88 °C	~8.1 km/s	Extensive intermolecular H-bonds (N-H...N).
TNT	Benzene (Ref)	1.654	80 °C	6.9 km/s	Weak van der Waals forces.
2,4-DNI	Nitroimidazole	1.720	270 °C (dec)	~7.8 km/s	High lattice energy, but lower density than DNP.
LLM-105	Nitropyrazine	1.918	>350 °C	8.6 km/s	Herringbone packing; -stacking.

“

Analyst Insight: The density advantage of 3,4-DNP over TNT (approx. +11%) is directly attributable to the planar crystal packing revealed by SC-XRD. Unlike the twisted nitro-groups in TNT, the pyrazole ring facilitates tight

-stacking and planar hydrogen bonding networks.

Deep Dive: Crystallographic Data & Interaction Networks

Case Study: 3,4-Dinitropyrazole (DNP)

The crystal structure of DNP reveals the causality behind its performance.

- Space Group: Monoclinic

or

(depending on setting).
- Unit Cell:

(four molecules per unit cell).[1]
- Hydrogen Bonding: The acidic proton on the pyrazole nitrogen (N1) acts as a donor, while the un-nitrated nitrogen (N2) or nitro-oxygen acts as an acceptor.
- Significance: SC-XRD data confirms that DNP crystallizes without solvent voids, contributing to its high density. The molecules form wave-like layers linked by hydrogen bonds, which "buffers" the lattice against mechanical shock, lowering sensitivity compared to HMX.

Case Study: 3-Nitropyrazole (3-NP)

3-NP serves as the precursor to DNP.[2][3] Its crystallographic data highlights the "Trimer" phenomenon.

- Network: Molecules arrange into cyclic trimers via N-H...N bonds.[4]
- Impact: This trimerization increases the melting point relative to non-H-bonded analogs but creates "open" spaces in the lattice that reduce overall density compared to the fully nitrated DNP.

Validated Experimental Protocol

To replicate these results, strict adherence to the following workflow is required. This protocol ensures the growth of single crystals suitable for Mo-K

or Cu-K

diffraction.

Phase 1: Synthesis (The 3-Step Flow)

Standard validated route (Ref 2, 6)

- N-Nitration: React Pyrazole with Acetyl Nitrate (generated in situ from) at 0-5°C.
 - Result: 1-Nitropyrazole (Kinetic product).
- Rearrangement: Thermal isomerization in anisole or benzonitrile at 170°C.
 - Mechanism:[1] [1,5]-sigmatropic shift.
 - Result: 3-Nitropyrazole (Thermodynamic product).[2]
- C-Nitration: Direct nitration of 3-NP using mixed acid () at 60°C.
 - Result:3,4-Dinitropyrazole (DNP).[2][4][5][6][7][8]

Phase 2: Crystallization for SC-XRD

Goal: High optical quality, minimal mosaicity.

- Solvent Selection: Use a binary system of Ethanol:Water (3:1) or Ethyl Acetate:Hexane. DNP is moderately soluble in polar organics.
- Technique: Slow Evaporation at Constant Temperature (SECT).
 - Dissolve 50 mg DNP in 5 mL solvent at 40°C.
 - Filter through a 0.45 μ m PTFE syringe filter (removes nucleation sites).
 - Place in a vibration-free environment at 20°C.
- Harvesting: Crystals appear as colorless blocks/prisms within 48-72 hours.

Phase 3: Data Collection & Refinement

- Mounting: Mount crystal on a Kapton loop using Paratone oil.

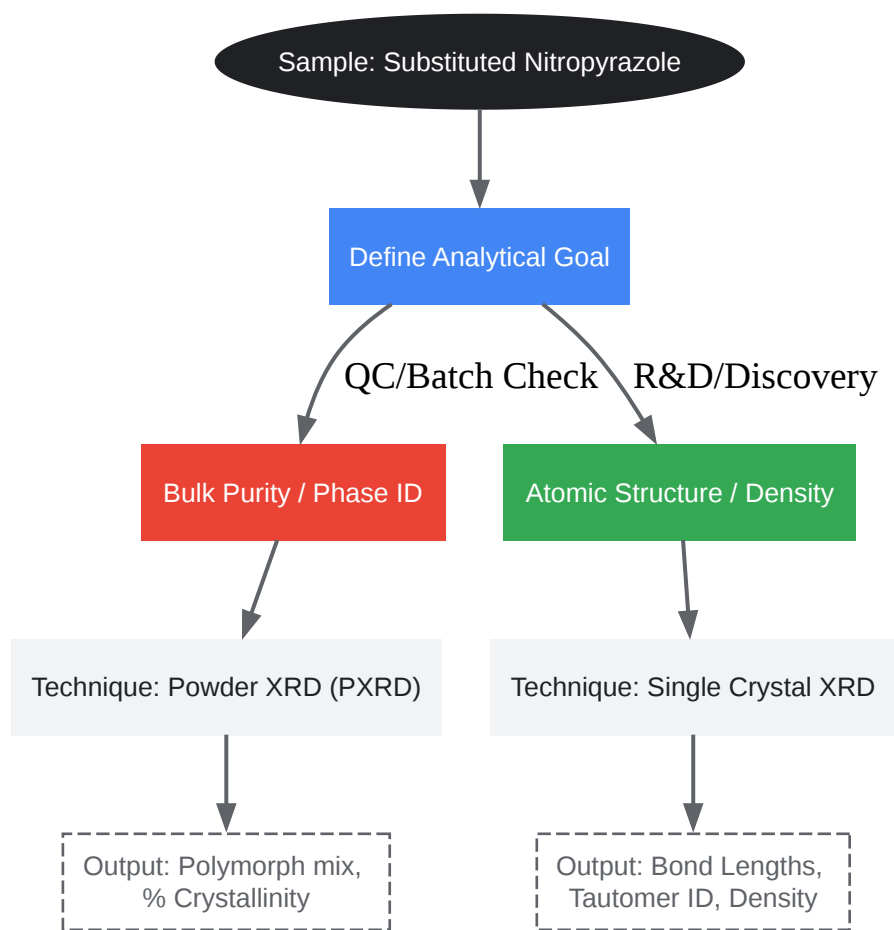
- Temperature: Cool to 100 K (Nitrogen stream). Crucial: Reduces thermal motion (Uiso) of the nitro groups, allowing precise bond geometry determination.
- Radiation: Mo-K
(
Å) is preferred to minimize absorption, though Cu-K
is acceptable for organic-only crystals.
- Refinement: Solve using Direct Methods (SHELXT) and refine using Full-Matrix Least Squares (SHELXL).
 - Quality Check: Target
and Goodness of Fit (GooF) near 1.0.

Visualizing the Workflow

The following diagrams illustrate the decision logic and experimental flow for characterizing these materials.

Diagram 1: Characterization Decision Matrix

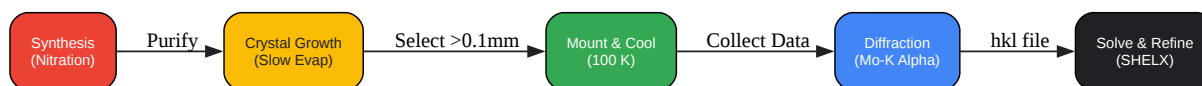
Caption: Logical flow for selecting SC-XRD vs. PXRD based on research goals (Purity vs. Atomic Structure).



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Diagram 2: Crystallography & Synthesis Workflow

Caption: Step-by-step protocol from chemical synthesis to refined crystal structure model.



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